molecular formula C15H16N4O2S B4714691 N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B4714691
M. Wt: 316.4 g/mol
InChI Key: QDYGCZOTTJEINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as OPDA and has been found to have a variety of interesting properties that make it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biochemical processes. This compound has been found to have a variety of interesting effects on biological systems, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can be useful in the study of metabolic pathways. Additionally, OPDA has been found to induce apoptosis in certain cell types, which can be useful in the study of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its ability to selectively inhibit certain enzymes and other biochemical processes. This can be useful in the study of metabolic pathways and other biological systems. However, there are also some limitations to using this compound in lab experiments. For example, OPDA can be toxic to certain cell types, which can limit its usefulness in some applications.

Future Directions

There are many potential future directions for the study of N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Additionally, there is ongoing research into the mechanism of action of OPDA, which could lead to the development of new drugs and therapies for a variety of diseases. Finally, there is interest in exploring the potential applications of this compound in other fields, such as materials science and nanotechnology.

Scientific Research Applications

N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied extensively for its potential applications in scientific research. One of the most common uses of this compound is in the study of biological systems, where it has been found to have a variety of interesting effects. For example, OPDA has been shown to inhibit the activity of certain enzymes, which can be useful in the study of metabolic pathways.

properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-12(20)16-15-18-17-14(22-15)10-8-13(21)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGCZOTTJEINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide
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N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide
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N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide
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N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide
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N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide
Reactant of Route 6
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N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide

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